4-Chloro-5-fluorobenzene-1,2-diamine
Overview
Description
4-Chloro-5-fluorobenzene-1,2-diamine, also known as this compound, is a useful research compound. Its molecular formula is C6H6ClFN2 and its molecular weight is 160.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Fluorination in Aromatic Compounds
The study by Horio et al. (1996) delves into the electrochemical fluorination of aromatic compounds, providing insights into the fluorination mechanisms of halobenzenes, including chloro and fluoro-substituted variants. This research is significant in understanding the formation and behavior of compounds like 4-Chloro-5-fluorobenzene-1,2-diamine in electrochemical environments (Horio et al., 1996).
FTIR and FT-Raman Spectral Analysis
Ilango et al. (2008) explored the use of FTIR and FT-Raman spectroscopy in analyzing the properties of chloro and bromo substituted fluoroarenes. This type of analysis is crucial for understanding the structural and vibrational properties of compounds like this compound (Ilango et al., 2008).
Regioselective Ortho-lithiation in Fluoroarenes
Mongin and Schlosser's study (1996) on the deprotonation of fluoroarenes, including those with chlorine or bromine substituents, is crucial for the synthesis of compounds like this compound. Their research highlights the potential of such reactions in organic synthesis and the creation of new chemical entities (Mongin & Schlosser, 1996).
Synthesis of Soluble Fluoro-polyimides
Research by Xie et al. (2001) on synthesizing soluble fluoro-polyimides using fluorine-containing aromatic diamines, like this compound, provides insights into the development of materials with high thermal stability and low moisture absorption. Such research is vital for advancing materials science and engineering (Xie et al., 2001).
Organometallic Chemistry and Catalysis
Pike et al. (2017) discussed the use of partially fluorinated benzenes in organometallic chemistry, highlighting their role as solvents or ligands in transition-metal-based catalysis. The study's findings are relevant to understanding the chemical behavior and applications of this compound in such contexts (Pike et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in the synthesis of anti-cancer drugs , suggesting potential targets could be involved in cell proliferation or DNA synthesis.
Mode of Action
Based on its structural similarity to other aromatic compounds, it likely undergoes electrophilic aromatic substitution . In this process, the compound would interact with its targets by donating or accepting electrons, leading to changes in the target’s structure or function .
Biochemical Pathways
Given its potential use in anti-cancer drugs , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair.
Result of Action
If it is indeed involved in anti-cancer activity as suggested , it may lead to cell cycle arrest, induction of apoptosis, or inhibition of DNA synthesis in cancer cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-fluorobenzene-1,2-diamine. For instance, its stability is affected by storage conditions, with recommendations to keep it in a dark place, sealed, and at a temperature of 2-8°C . Furthermore, the compound’s efficacy could be influenced by factors such as pH, presence of other compounds, and specific conditions within the cellular environment.
Properties
IUPAC Name |
4-chloro-5-fluorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMPRJISGCTCDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927876 | |
Record name | 4-Chloro-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132942-81-5, 139512-70-2 | |
Record name | 4-Chloro-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-fluorobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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